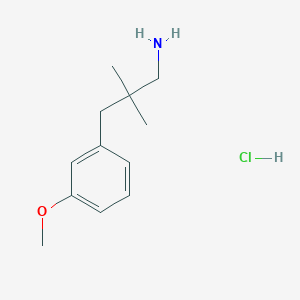
1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . It is a derivative of azetidine and its compounds are valuable in pharmaceutical and agrochemical research .
Molecular Structure Analysis
The InChI code for “this compound” is provided in the search results, which can be used to generate the molecular structure .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid is relevant in the development of methods for functionalizing the α-methylene C–H bonds of amines, including azetidines, in enantioselective catalytic reactions. This is important in drug discovery and asymmetric synthesis (Jain et al., 2016).
Synthesis of Azetidine Derivatives
The compound plays a role in the stereoselective synthesis of azetidines. For instance, cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of 2-(hydroxymethyl)azetidines, which can be oxidized to azetidine-2-carboxylic acids (Medjahdi et al., 2009).
Applications in Antimicrobial and Antitubercular Activities
Synthesized azetidine derivatives have been studied for their potential antimicrobial and antitubercular activities. This includes the evaluation of azetidinone analogues for their effectiveness against various bacterial and fungal strains (Chandrashekaraiah et al., 2014).
Transport System Specificity Studies
Azetidine-2-carboxylic acid analogues are used to study the specificity of transport systems in organisms like Escherichia coli. This includes investigating the affinity of these compounds for various permeases (Rowland & Tristram, 1975).
Exploring CNS Active Agents
Research has been conducted on azetidine analogues for their potential as central nervous system (CNS) active agents. This includes studying their antidepressant and nootropic activities (Thomas et al., 2016).
Investigating Effects on Ion Transport
Studies have used azetidine-2-carboxylic acid to understand the relationship between protein synthesis and ion transport in plants. This research is crucial for understanding how these processes are interconnected (Pitman et al., 1977).
Wirkmechanismus
Target of Action
Related compounds such as 3-azetidinecarboxylic acid have been found to bind with affinity equal to that of glycine in a [^3h]strychnine binding assay . This suggests that the compound may interact with glycine receptors or similar targets.
Mode of Action
It is known that simple substitution of the 1-, 2-, 4-, or 5-position in related compounds can result in marked loss of affinity . This suggests that the compound’s interaction with its targets may be highly dependent on its specific structure.
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(3-12-9)4-13-5-8(6-13)10(14)15/h1-3,8H,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVULZMWLOGFMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904922.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2904928.png)
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)


![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)
